molecular formula C7H3BrN3NaO2 B13902587 Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Cat. No.: B13902587
M. Wt: 264.01 g/mol
InChI Key: SSOWQOQEYUZZOX-UHFFFAOYSA-M
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Description

7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine with sodium hydroxide to form the sodium salt . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and bind to receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which is a target for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is unique due to its specific bromine substitution and carboxylic acid group, which confer distinct chemical and biological properties. Its ability to form stable sodium salts also enhances its solubility and usability in various applications .

Properties

Molecular Formula

C7H3BrN3NaO2

Molecular Weight

264.01 g/mol

IUPAC Name

sodium;7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

InChI

InChI=1S/C7H4BrN3O2.Na/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

SSOWQOQEYUZZOX-UHFFFAOYSA-M

Canonical SMILES

C1=CN2C(=NN=C2C(=O)[O-])C=C1Br.[Na+]

Origin of Product

United States

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